

# Chemical structure and properties of 2-oxopropanoic acid

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## Compound of Interest

Compound Name: Pyruvic Acid

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An In-depth Technical Guide to 2-Oxopropanoic Acid

**Authored by: Gemini**

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## Abstract

2-Oxopropanoic acid, more commonly known as **pyruvic acid**, is a pivotal organic compound at the crossroads of major metabolic pathways. As the simplest of the alpha-keto acids, it possesses both a carboxylic acid and a ketone functional group, bestowing upon it a versatile reactivity.[1][2][3] This document provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, biological significance, and key experimental methodologies related to 2-oxopropanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed technical understanding of this fundamental metabolite.

## Chemical Identity and Structure

2-Oxopropanoic acid is a three-carbon alpha-keto acid.[4] Its structure consists of a central carbonyl group bonded to a methyl group and a carboxylic acid group.[4] The conjugate base of **pyruvic acid** is pyruvate, the form that predominates at physiological pH.[1][3]

Table 1: Chemical Identifiers for 2-Oxopropanoic Acid

Identifier	Value
IUPAC Name	2-Oxopropanoic acid[1]
Systematic IUPAC Name	2-Oxopropionic acid[1]
Common Names	Pyruvic acid, $\alpha$ -Ketopropionic acid, Acetylformic acid, Pyrroacemic acid[1][5]
CAS Number	127-17-3[1][5]
Chemical Formula	C <sub>3</sub> H <sub>4</sub> O <sub>3</sub> [1][3]
SMILES	CC(=O)C(=O)O[1]
InChI Key	LCTONWCANYUPML-UHFFFAOYSA-N[1][5]

## Physicochemical and Spectroscopic Properties

At room temperature, pure **pyruvic acid** is a colorless liquid with a pungent odor similar to that of acetic acid.[2][3] It is miscible with water, ethanol, and ether.[6][7][8]

## Physicochemical Data

The key physicochemical properties of 2-oxopropanoic acid are summarized in the table below, providing essential data for laboratory and modeling applications.

Table 2: Physicochemical Properties of 2-Oxopropanoic Acid

Property	Value
Molar Mass	88.06 g/mol [1][3]
Density	1.250 g/cm <sup>3</sup> [1][3]
Melting Point	11.8 °C (53.2 °F; 284.9 K)[1][3]
Boiling Point	165 °C (329 °F; 438 K)[1][3]
Acidity (pKa)	2.50[1][3]
Refractive Index (n <sub>20/D</sub> )	1.428 - 1.430[8][9]
LogP	-0.5 to -0.3[10][11]
Solubility in Water	Miscible / Highly Soluble[6][7]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of 2-oxopropanoic acid. The following table summarizes key nuclear magnetic resonance (NMR) data. Infrared (IR) and mass spectrometry (MS) data are also widely available for this compound.[5][12]

Table 3: NMR Spectroscopic Data for 2-Oxopropanoic Acid (in H<sub>2</sub>O/D<sub>2</sub>O)

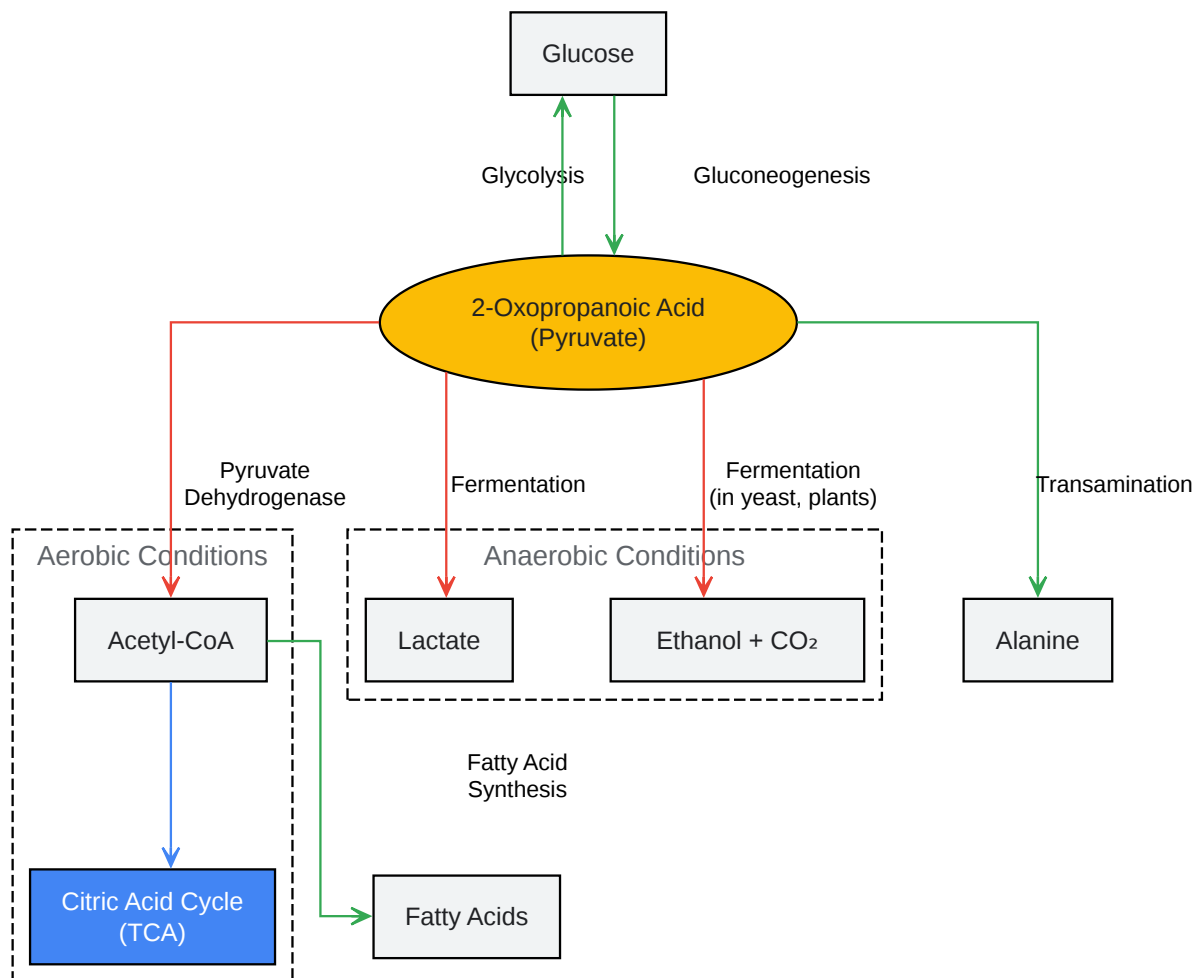
Nucleus	Chemical Shift (δ) in ppm	Multiplicity	Notes
<sup>1</sup> H NMR	2.46[10]	Singlet	Corresponds to the methyl (CH <sub>3</sub> ) protons. [10]
<sup>13</sup> C NMR	29.12[10]	Quartet	Methyl carbon (C3).
172.90[10]	Singlet	Carboxylic acid carbon (C1).	
207.86[10]	Singlet	Ketone carbon (C2).	

Note: In aqueous solutions, **pyruvic acid** exists in equilibrium with its hydrated form, which can lead to additional peaks in NMR spectra.<sup>[13]</sup>

## Biological Role and Metabolic Pathways

**Pyruvic acid** holds a central position in cellular metabolism, acting as a critical link between glycolysis, the citric acid cycle, and other key metabolic routes.<sup>[1][4]</sup> It is the final product of the glycolytic breakdown of a glucose molecule, which yields two molecules of pyruvate.<sup>[2][14]</sup> The metabolic fate of pyruvate is contingent on the availability of oxygen.

- **Aerobic Conditions:** In the presence of oxygen, pyruvate is transported into the mitochondria and converted to acetyl-coenzyme A (acetyl-CoA) by the pyruvate dehydrogenase complex.<sup>[2][14]</sup> Acetyl-CoA then enters the citric acid cycle (also known as the Krebs cycle) for complete oxidation to CO<sub>2</sub>, generating a substantial amount of ATP through oxidative phosphorylation.<sup>[1][2]</sup>
- **Anaerobic Conditions:** When oxygen is scarce, pyruvate undergoes fermentation.<sup>[15]</sup> In animals and some bacteria, it is reduced to lactate by lactate dehydrogenase.<sup>[1][2]</sup> In plants and yeast, it is converted to ethanol and CO<sub>2</sub> in a two-step process.<sup>[1][15]</sup>
- **Biosynthetic Roles:** Pyruvate is a versatile precursor for various biosynthetic pathways. It can be converted back to glucose via gluconeogenesis, used for the synthesis of the amino acid alanine, or channeled into fatty acid synthesis through its conversion to acetyl-CoA.<sup>[1][4][14]</sup>



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Metabolic Fates of 2-Oxopropanoic Acid (Pyruvate).

## Experimental Protocols

### Laboratory Synthesis

A common laboratory method for the preparation of **pyruvic acid** involves the dehydration of tartaric acid.[3]

Protocol: Synthesis from Tartaric Acid

- Reactants: Mix tartaric acid with a dehydrating agent, typically fused potassium hydrogen sulfate ( $\text{KHSO}_4$ ).<sup>[3]</sup>
- Heating: Heat the mixture strongly (e.g., to 210–220 °C).<sup>[3]</sup> The tartaric acid undergoes dehydration and decarboxylation to yield **pyruvic acid**.
- Distillation: The crude **pyruvic acid** is collected by distillation.
- Purification: Further purification is achieved through fractional distillation under reduced pressure to yield the pure compound.<sup>[3]</sup>

## Methods of Analysis

Accurate quantification of **pyruvic acid** is essential in various research contexts, from assessing onion pungency to clinical diagnostics.<sup>[6][16]</sup>

Protocol: Spectrophotometric Quantification using 2,4-Dinitrophenylhydrazine (DNPH)

This colorimetric method is widely used for determining pyruvate concentration.<sup>[17]</sup>

- Sample Preparation: Homogenize the biological sample (e.g., onion tissue, cell lysate) in a solution of trichloroacetic acid (TCA) to precipitate proteins and inactivate enzymes.<sup>[17]</sup> Centrifuge to obtain a clear supernatant.
- Reaction: Mix an aliquot of the supernatant with a solution of 2,4-dinitrophenylhydrazine (DNPH) in hydrochloric acid (HCl). **Pyruvic acid** reacts with DNPH to form a phenylhydrazone derivative.
- Color Development: Add a strong base, such as sodium hydroxide (NaOH), to the mixture. The phenylhydrazone rearranges in the alkaline solution to produce a stable, colored compound.
- Measurement: Measure the absorbance of the resulting colored solution using a spectrophotometer at a specific wavelength (e.g., 420 nm).<sup>[17]</sup>
- Quantification: Determine the concentration of **pyruvic acid** in the sample by comparing its absorbance to a standard curve prepared using known concentrations of sodium pyruvate.<sup>[17]</sup>

Protocol: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC offers a highly specific and sensitive method for **pyruvic acid** analysis.[16]

- Sample Preparation: Prepare a clear aqueous extract from the sample, similar to the spectrophotometric method. A solid-phase extraction (SPE) step may be incorporated for cleanup and concentration.[18]
- Chromatographic System:
  - Column: A C18 reversed-phase column is typically used.[19]
  - Mobile Phase: An isocratic mobile phase consisting of an acidic aqueous buffer, such as 50 mM phosphate buffer at pH 2.5, is employed.[16][18] Acetonitrile may be included as an organic modifier.[19]
  - Flow Rate: A typical flow rate is around 0.2 to 1.0 mL/min.
- Detection: Monitor the column eluent using a UV detector at a low wavelength, typically around 205-210 nm, where the carboxyl and keto groups absorb.
- Quantification: Inject a known volume of the sample extract. Identify the **pyruvic acid** peak based on its retention time compared to an authentic standard. Quantify the concentration by integrating the peak area and comparing it against a calibration curve generated from standards of known concentrations.[16]



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Workflow for Quantitative Analysis of **Pyruvic Acid** by HPLC.

## Applications and Significance

Beyond its fundamental role in biochemistry, 2-oxopropanoic acid and its derivatives have several applications:

- **Biochemical Research:** As a key metabolite, it is widely used in studies of cellular respiration, metabolism, and enzyme kinetics.[8]
- **Pharmaceuticals and Organic Synthesis:** It serves as a starting material or intermediate in the synthesis of various compounds, including the amino acids tryptophan and phenylalanine, and the drug L-DOPA.[20]
- **Cosmetics and Dermatology:** Due to its keratolytic and antimicrobial properties, **pyruvic acid** is used in chemical peels for the treatment of acne and to stimulate collagen formation.[2]
- **Food Industry:** It finds use as a food preservative and flavoring agent.[6][21]

## Conclusion

2-Oxopropanoic acid is a molecule of profound importance, bridging catabolic and anabolic processes that are fundamental to life. Its simple yet reactive structure dictates its central role in energy metabolism and biosynthesis. A thorough understanding of its chemical and physical properties, supported by robust analytical methodologies, is indispensable for researchers in biochemistry, medicine, and drug development. The data and protocols presented in this guide offer a detailed technical foundation for the continued study and application of this vital alpha-keto acid.

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